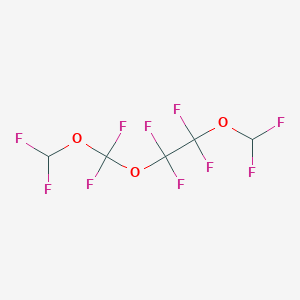
Ethane, 1-(difluoromethoxy)-2-((difluoromethoxy)difluoromethoxy)-1,1,2,2-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Galden 1040X: is a hydrofluoropolyether compound known for its unique properties, including negligible photochemical reactivity and high thermal stability. It is often used in applications requiring high-performance heat transfer fluids and dielectric fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Galden 1040X involves the polymerization of perfluorinated monomers under controlled conditions. The process typically includes the use of initiators and catalysts to facilitate the polymerization reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired molecular weight and properties of the final product .
Industrial Production Methods: Industrial production of H-Galden 1040X involves large-scale polymerization reactors where the monomers are polymerized in the presence of specific catalysts. The process is optimized to ensure high yield and purity of the product. The final product is then subjected to purification steps to remove any unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions: H-Galden 1040X is known for its chemical inertness, meaning it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This property makes it highly stable and suitable for use in demanding applications .
Common Reagents and Conditions: Due to its inert nature, H-Galden 1040X does not react with common reagents under standard conditions. It remains stable even under high temperatures and in the presence of strong acids or bases .
Major Products Formed: Given its stability, H-Galden 1040X does not form significant reaction products under typical conditions. Its primary use is as a stable fluid in various industrial applications .
Scientific Research Applications
Chemistry: In chemistry, H-Galden 1040X is used as a heat transfer fluid in high-temperature reactions and processes. Its stability and non-reactivity make it ideal for use in sensitive chemical environments .
Biology: While not commonly used directly in biological research, its properties as a heat transfer fluid can be beneficial in maintaining controlled temperatures in biological experiments .
Medicine: H-Galden 1040X is not typically used in medicine due to its inert nature and lack of biological activity .
Industry: In industry, H-Galden 1040X is widely used in applications such as semiconductor manufacturing, where it serves as a dielectric fluid. It is also used in cooling systems for high-performance computing and other electronic devices .
Mechanism of Action
Mechanism: H-Galden 1040X exerts its effects primarily through its physical properties rather than chemical interactions. Its high thermal stability and dielectric properties make it effective in heat transfer and electrical insulation applications .
Molecular Targets and Pathways: As an inert compound, H-Galden 1040X does not interact with biological molecules or pathways. Its effects are purely physical, providing thermal and electrical stability in various applications .
Comparison with Similar Compounds
- HFE 134 (HCF2OCF2H)
- HFE-236cal2 (HCF2OCF2OCF2H)
- HFE-338pcc13 (HCF2OCF2CF2OCF2H)
Uniqueness: H-Galden 1040X is unique among similar compounds due to its specific molecular structure, which provides a balance of high thermal stability and low global warming potential. This makes it a preferred choice in applications where both performance and environmental impact are critical considerations .
Properties
CAS No. |
188690-77-9 |
|---|---|
Molecular Formula |
C5H2F10O3 |
Molecular Weight |
300.05 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-[difluoromethoxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C5H2F10O3/c6-1(7)16-3(10,11)4(12,13)18-5(14,15)17-2(8)9/h1-2H |
InChI Key |
ICIZOWVAGSOWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(OC(OC(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


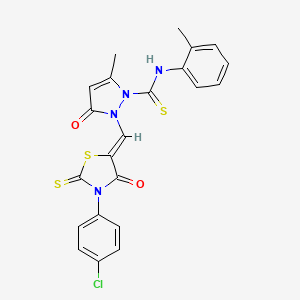
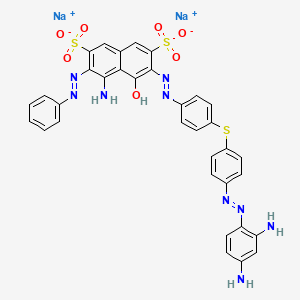
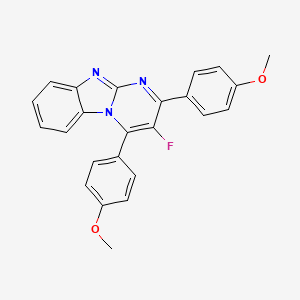
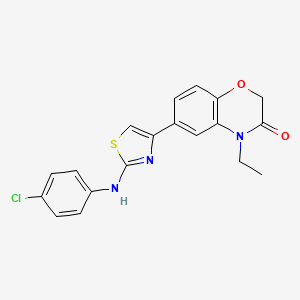
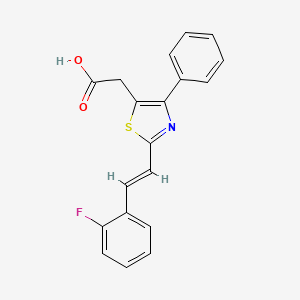
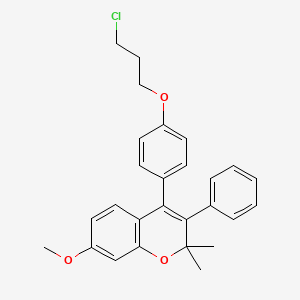
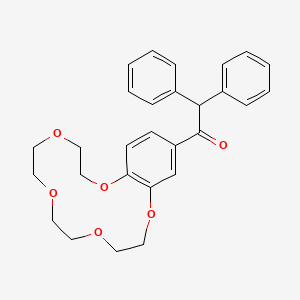
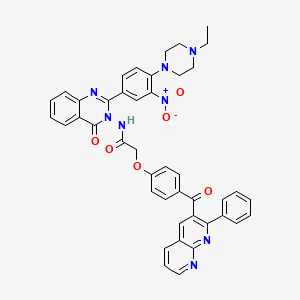
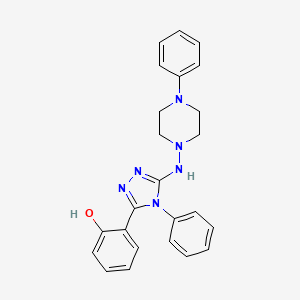
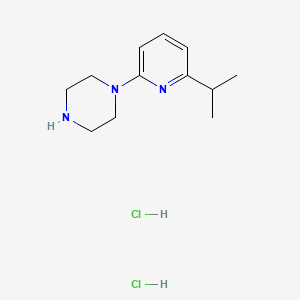
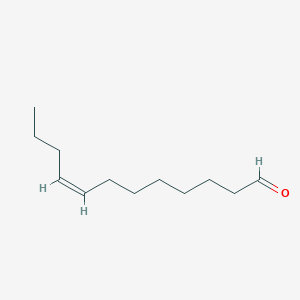
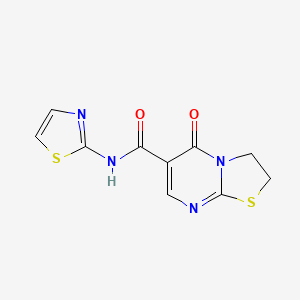
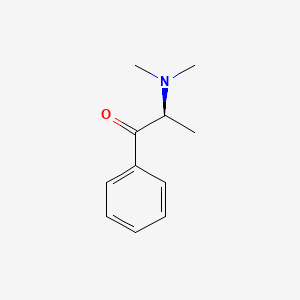
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
